1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a methoxy-methylbenzenesulfonyl group and a methyl-pyrazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Pyrazol Group: The pyrazol moiety can be introduced via nucleophilic substitution or coupling reactions.
Sulfonylation: The final step often involves the sulfonylation of the aromatic ring using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Typically, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxybenzenesulfonyl)-3-(1H-pyrazol-3-yl)piperidine
- 1-(3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1H-pyrazol-3-yl)piperidine
Uniqueness
1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and methyl groups on the aromatic ring, along with the pyrazol and piperidine moieties, can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-11-15(6-7-17(13)23-3)24(21,22)20-9-4-5-14(12-20)16-8-10-19(2)18-16/h6-8,10-11,14H,4-5,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTSIHDFSLHNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.